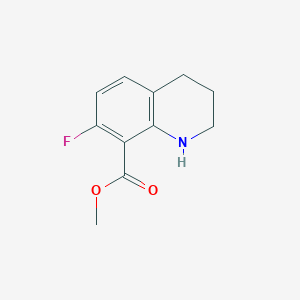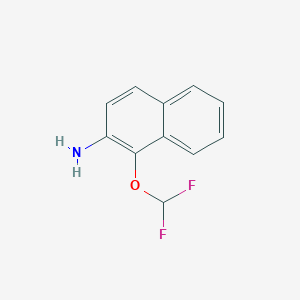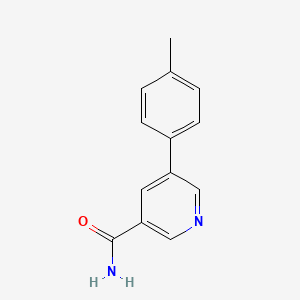
2-(Bromomethyl)pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C5H6BrClN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrazine hydrochloride typically involves the bromination of methylpyrazine. One common method includes the reaction of methylpyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of 2-(Bromomethyl)pyrazine. The hydrochloride salt is then obtained by treating the bromomethylpyrazine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpyrazine, thiocyanatomethylpyrazine, and methoxymethylpyrazine.
Oxidation: Products include pyrazinecarboxylic acids or pyrazinecarboxaldehydes.
Reduction: The major product is methylpyrazine.
Scientific Research Applications
2-(Bromomethyl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives and as a building block in organic synthesis.
Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)pyrazine hydrochloride involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with various biological targets, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyrazine hydrochloride
- 2-(Iodomethyl)pyrazine hydrochloride
- 2-(Fluoromethyl)pyrazine hydrochloride
Comparison
2-(Bromomethyl)pyrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine is a better leaving group than chlorine and fluorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing properties influence the compound’s overall reactivity and stability.
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
2-(bromomethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
InChI Key |
BCEPPEUHTWBWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















